N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: is an organic compound that belongs to the class of amides. It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s structure includes two benzyl groups attached to the nitrogen atom, a dimethyl-substituted indole ring, and an oxoacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
N-Benzylation: The final step involves the N-benzylation of the amide nitrogen using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine or alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the dimethyl groups on the indole ring.
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with an ethanamide group instead of an oxoacetamide group.
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide derivatives: Various derivatives with different substituents on the benzyl or indole rings.
Uniqueness
This compound is unique due to the presence of both dimethyl groups on the indole ring and the oxoacetamide group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(22-15-9-10-16-23(22)27(19)2)25(29)26(30)28(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYFOUISDIHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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